molecular formula C10H12O4S B15327816 4,4-Dimethoxy-1-(thiophen-2-yl)butane-1,3-dione

4,4-Dimethoxy-1-(thiophen-2-yl)butane-1,3-dione

Cat. No.: B15327816
M. Wt: 228.27 g/mol
InChI Key: RVYBFVCLHWYXEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,4-Dimethoxy-1-(thiophen-2-yl)butane-1,3-dione is a β-diketone derivative featuring a thiophene ring at the 1-position and two methoxy groups at the 4-position of the diketone backbone. This compound belongs to a class of 1,3-diketones widely studied for their versatility in coordination chemistry, organic synthesis, and materials science. The methoxy substituents are electron-donating groups, which modulate the electronic properties of the diketone, influencing its acidity, enolate stability, and reactivity in metal-chelation reactions .

Properties

Molecular Formula

C10H12O4S

Molecular Weight

228.27 g/mol

IUPAC Name

4,4-dimethoxy-1-thiophen-2-ylbutane-1,3-dione

InChI

InChI=1S/C10H12O4S/c1-13-10(14-2)8(12)6-7(11)9-4-3-5-15-9/h3-5,10H,6H2,1-2H3

InChI Key

RVYBFVCLHWYXEJ-UHFFFAOYSA-N

Canonical SMILES

COC(C(=O)CC(=O)C1=CC=CS1)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Dimethoxy-1-(thiophen-2-yl)butane-1,3-dione typically involves the condensation of thiophene-2-carboxaldehyde with a suitable diketone precursor under acidic or basic conditions. One common method is the Claisen condensation, where thiophene-2-carboxaldehyde reacts with 4,4-dimethoxy-2-butanone in the presence of a base such as sodium ethoxide.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 4,4-Dimethoxy-1-(thiophen-2-yl)butane-1,3-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the diketone moiety to diols.

    Substitution: Electrophilic substitution reactions can occur on the thiophene ring, introducing various functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Halogenating agents like bromine or chlorinating agents can be used for electrophilic substitution.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Diols.

    Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

Chemistry: In chemistry, 4,4-Dimethoxy-1-(thiophen-2-yl)butane-1,3-dione is used as a building block for the synthesis of more complex molecules

Biology and Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its thiophene ring is a common motif in many biologically active compounds, and modifications to its structure can lead to the discovery of new drugs with therapeutic properties.

Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs). Its ability to undergo various chemical reactions makes it a versatile intermediate in the synthesis of functional materials.

Mechanism of Action

The mechanism of action of 4,4-Dimethoxy-1-(thiophen-2-yl)butane-1,3-dione depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The thiophene ring can participate in π-π interactions with aromatic amino acids in proteins, while the diketone moiety can form hydrogen bonds or coordinate with metal ions.

Comparison with Similar Compounds

Key Observations:

Substituent Effects: Methoxy groups enhance enolate stability and reduce acidity compared to halogenated analogs, making the compound less reactive in acid-catalyzed reactions but more suitable for stabilizing metal complexes . Fluorinated derivatives (e.g., CF3, F, Cl) exhibit increased Lewis acidity, facilitating coordination with lanthanides (e.g., Eu³⁺, Tb³⁺) for luminescent materials .

Heterocycle Influence: The thiophene ring contributes π-conjugation and sulfur-based coordination sites, enhancing charge-transfer properties in metal complexes .

Pharmacological and Material Science Potential

  • Bioactivity : Difluoro-thiophene diketones are explored as COX-2 inhibitors, while methoxy derivatives (e.g., dimethoxy-thiazole analogs) may show promise in anticancer or antimicrobial studies .
  • Material Science : Trifluoro-thiophene complexes with lanthanides exhibit intense luminescence (quantum yields >60%), suggesting that dimethoxy analogs could be tuned for sensor or optoelectronic applications with modified substituents .

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